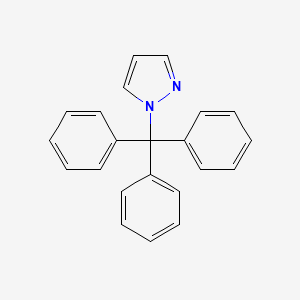

1-Trityl-1H-pyrazole

Description

BenchChem offers high-quality 1-Trityl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Trityl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-4-11-19(12-5-1)22(24-18-10-17-23-24,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMNGSPDNIVJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432360 | |

| Record name | 1-Trityl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95163-43-2 | |

| Record name | 1-Trityl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 1-Trityl-1H-pyrazole

Executive Summary

1-Trityl-1H-pyrazole (1-(Triphenylmethyl)pyrazole) serves as a critical intermediate in medicinal chemistry, primarily utilized as a regioselective masking agent . By anchoring the bulky trityl group to the pyrazole nitrogen, researchers can sterically modulate the reactivity of the heterocyclic core, preventing unwanted N-alkylation and directing electrophilic or metallation events to specific carbon positions. This guide details the physicochemical profile, synthesis, and reactivity logic of this scaffold, designed for application in high-value drug discovery workflows.

Part 1: Molecular Identity & Structural Analysis

The trityl group imposes a unique propeller-like conformation due to the steric repulsion between its three phenyl rings. When attached to the pyrazole N1 position, this bulk creates a "steric umbrella" that significantly shields the adjacent C5 position, a property exploited to alter the regiochemical outcome of subsequent reactions.

| Attribute | Detail |

| IUPAC Name | 1-(Triphenylmethyl)-1H-pyrazole |

| CAS Number | 16086-45-4 |

| Molecular Formula | C₂₂H₁₈N₂ |

| Molecular Weight | 310.40 g/mol |

| Structural Feature | Steric Bulk: The trityl group ( |

Part 2: Physical Characterization

Physical Constants

1-Trityl-1H-pyrazole isolates as a white to off-white crystalline solid. Unlike the parent pyrazole (mp ~70°C), the trityl derivative exhibits higher thermal stability and lipophilicity.

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | White to pale yellow powder. |

| Melting Point | ~137–140 °C | Consistent with trityl-azole derivatives (e.g., 1,3,5-triphenylpyrazole ranges). |

| Solubility (High) | DCM, CHCl₃, THF, Toluene | Highly soluble in non-polar/polar aprotic solvents due to lipophilic trityl shell. |

| Solubility (Low) | Water, Hexanes (Cold) | Insoluble in water; often recrystallized from Hexane/EtOAc mixtures. |

| pKa (Conjugate Acid) | ~2.0–2.5 | The trityl group slightly reduces basicity compared to N-methyl pyrazole due to steric inhibition of solvation. |

Spectroscopic Fingerprint (NMR)

The trityl group renders the pyrazole protons non-equivalent. The aromatic trityl protons typically appear as a multiplet, while the pyrazole protons show distinct coupling.

-

¹H NMR (CDCl₃, 400 MHz):

- 7.60–7.70 ppm (1H, d, J~2 Hz): H3 (Deshielded, distal to Trityl).

- 7.45–7.55 ppm (1H, d, J~2 Hz): H5 (Adjacent to Trityl, often broadened or shifted due to ring current).

- 7.10–7.35 ppm (15H, m): Trityl Aromatic Protons.

- 6.25–6.35 ppm (1H, t, J~2 Hz): H4 (Upfield).

Part 3: Chemical Reactivity & Stability

The "Steric Umbrella" Effect (Regiocontrol)

The core utility of 1-Trityl-1H-pyrazole lies in its orthogonal reactivity .

-

Base Stability: The N-Tr bond is stable to strong bases (e.g., n-BuLi, LDA, NaH), allowing C-lithiation or base-mediated cross-couplings.

-

Acid Lability: The N-Tr bond is weak toward protonation. The stable trityl cation (

) cleaves easily in acidic media (TFA, HCl), restoring the free NH-pyrazole.

Lithiation Logic (C5 vs. C3)

While N-alkyl pyrazoles (e.g., N-methyl) are typically lithiated at C5 (the most acidic position), the trityl group complicates this:

-

Kinetic Barrier: The trityl group sterically crowds the C5 proton.

-

Outcome: Direct lithiation at C5 is possible but often requires forcing conditions. More commonly, the trityl group is used to block N1 , forcing electrophilic aromatic substitution (EAS) to occur at C4 (e.g., halogenation) without competitive N-reaction.

Visualization: Reactivity Pathways

The following diagram maps the synthesis, reactivity, and deprotection logic.

Figure 1: Synthesis and application logic of 1-Trityl-1H-pyrazole. The trityl group protects N1, directs chemistry to C4, and is removed under mild acidic conditions.

Part 4: Experimental Protocols

Synthesis of 1-Trityl-1H-pyrazole

Rationale: Pyrazole is a weak nucleophile; Triethylamine acts as an HCl scavenger. DCM is used to solubilize the lipophilic Trityl Chloride.

Materials:

-

1H-Pyrazole (1.0 eq)[1]

-

Trityl Chloride (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1H-Pyrazole (68 mg/mmol) in anhydrous DCM (5 mL/mmol).

-

Base Addition: Add Triethylamine (Et₃N) dropwise at 0°C. Stir for 10 minutes.

-

Tritylation: Add Trityl Chloride portion-wise over 15 minutes. The solution may turn slightly cloudy as

precipitates. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will have a high Rf (~0.8).

-

Workup: Quench with water. Wash the organic layer with saturated

and Brine. Dry over -

Purification: Evaporate solvent. Recrystallize from hot Hexane or Ethanol to yield white crystals.

Deprotection (Detritylation)

Rationale: The trityl cation is stable, making the C-N bond acid-labile. TFA is the standard reagent.

Protocol:

-

Dissolve the N-trityl pyrazole derivative in DCM.

-

Add Trifluoroacetic acid (TFA) (10% v/v).

-

Stir at RT for 1–2 hours. The solution may turn yellow/orange (trityl cation).

-

Quench with saturated

(Caution: Gas evolution). Extract the free pyrazole with EtOAc.

Part 5: Applications in Drug Discovery

Preventing "N-Walk" (Tautomer Control)

Unprotected pyrazoles exist as a tautomeric mixture (

-

Solution: Tritylate N1

Perform C-functionalization

Orthogonal Protection Strategy

In complex molecule synthesis (e.g., sGC stimulators or kinase inhibitors), the trityl group is orthogonal to:

-

Boc/Cbz groups: (Requires stronger acid or hydrogenation).

-

Silyl ethers (TBDMS): (Stable to fluoride if carefully managed, though Tr is acid sensitive).

-

Base-sensitive groups: (Esters, nitriles).

References

-

Synthesis & Properties of Pyrazoles : ChemicalBook & PubChem Databases. (2025). "Pyrazole Physical Properties and NMR Data." Link

-

Trityl Protection Logic : Common Organic Chemistry. (2025). "Trityl Protection and Deprotection Mechanisms." Link

-

Regioselectivity Studies : Organic & Biomolecular Chemistry. (2006). "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental and DFT Studies." Link

-

Structural Data : ChemSynthesis. (2025). "1,3,5-Triphenyl-1H-pyrazole Melting Point Data." Link

-

NMR Characterization : ResearchGate. (2020). "1H-NMR chemical shifts of pyrazole and derivatives." Link

Sources

1-Trityl-1H-pyrazole: Molecular Architecture, Conformational Dynamics, and Synthetic Utility

Executive Summary

The 1-trityl-1H-pyrazole scaffold represents a critical structural motif in medicinal chemistry, serving primarily as a robust protecting group strategy for the pyrazole nitrogen. The bulky triphenylmethyl (trityl) group confers unique steric properties, locking the annular tautomerism of the pyrazole ring and shielding the N1-position from electrophilic attack. This guide provides an in-depth analysis of its molecular geometry, synthesis, and application in regioselective drug design, specifically targeting researchers in lead optimization and process chemistry.

Part 1: Molecular Architecture & Conformational Dynamics

Structural Overview

The 1-trityl-1H-pyrazole molecule consists of a five-membered nitrogenous aromatic ring (pyrazole) bonded to a triphenylmethyl group at the N1 position. The defining feature of this structure is the steric bulk of the trityl group, which dictates both the conformation in the solid state and the reactivity in solution.

-

Central Hybridization: The trityl carbon (

) acts as a pivot, connecting the planar pyrazole system to three phenyl rings. -

Propeller Conformation: To minimize steric repulsion between the ortho-hydrogens of the phenyl rings, the trityl group adopts a propeller-like arrangement (helicity). The phenyl rings are twisted out of the plane relative to each other by approximately 35–45°.

-

Bond Lengthening: The

bond is characteristically long (approx. 1.48–1.52 Å) compared to standard

Steric Shielding and the "Cone of Protection"

The trityl group creates a massive steric cone that effectively blocks the rear approach to the N1 nitrogen and significantly shields the adjacent C5 and N2 positions. This shielding is exploited in lithiation chemistry to direct metallation to the C5 position (ortho-lithiation).

Diagram 1: Conformational Sterics & Shielding Logic

Caption: Logical flow of steric influence in 1-Trityl-1H-pyrazole. The propeller shape of the trityl group creates a shielding cone that dictates reactivity.

Part 2: Synthetic Pathways & Regiocontrol[1]

Synthesis Protocol (Standard Operating Procedure)

The synthesis of 1-trityl-1H-pyrazole is a nucleophilic substitution reaction. Due to the bulk of the trityl chloride electrophile, the reaction is sensitive to solvent polarity and base strength.

Reagents:

-

1H-Pyrazole (1.0 equiv)

-

Trityl Chloride (TrtCl) (1.05 equiv)

-

Triethylamine (

) (1.2 equiv) or Pyridine -

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1H-pyrazole (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add triethylamine (12 mmol) dropwise at 0°C. Stir for 10 minutes.

-

Tritylation: Add trityl chloride (10.5 mmol) portion-wise (solid addition) or as a solution in DCM.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is usually less polar than the starting material.

-

Workup: Quench with water. Wash the organic layer with water (

), brine ( -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or Hexane/Ethyl Acetate. Column chromatography is often unnecessary for the parent compound but required for derivatives.

Regioselectivity Mechanisms

For unsubstituted pyrazole, N1 and N2 are equivalent tautomers. However, for 3-substituted pyrazoles , tritylation can yield two regioisomers (1-Trityl-3-R or 1-Trityl-5-R).

-

Thermodynamic Control: The trityl group prefers the position furthest from the substituent to minimize steric clash. Therefore, tritylation of 3-methylpyrazole typically yields 1-trityl-3-methylpyrazole (where the bulky Trt is distal to the Me group) as the major product, rather than the sterically crowded 1-trityl-5-methyl isomer.

-

Kinetic vs. Thermodynamic: Isomerization can occur under high temperatures or acid catalysis, shifting the mixture toward the less hindered 1,3-isomer.

Diagram 2: Synthetic Workflow & Regiochemistry

Caption: Synthetic pathway for tritylation. The reaction is driven by base-mediated deprotonation and nucleophilic attack, with steric factors controlling regioselectivity in substituted derivatives.

Part 3: Characterization & Data Analysis

Spectroscopic Signature

The NMR spectrum of 1-trityl-1H-pyrazole is distinct due to the massive integration of the trityl aromatic protons.

Table 1: Representative NMR Data (

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Notes |

| 1H | 7.10 – 7.35 | Multiplet | 15H | Trityl Aromatics | Overlapping signals for o, m, p protons. |

| 1H | ~ 7.60 | Doublet (d) | 1H | Pyrazole H3 | Deshielded (adjacent to N2). |

| 1H | ~ 7.45 | Doublet (d) | 1H | Pyrazole H5 | Shielded relative to H3 due to Trt proximity. |

| 1H | ~ 6.25 | Triplet/dd | 1H | Pyrazole H4 | Characteristic upfield pyrazole signal. |

| 13C | ~ 79.0 | Singlet | 1C | Quaternary trityl carbon ( | |

| 13C | 141-143 | Singlet | 3C | Trityl ipso-C | Connection to phenyl rings. |

Note: Chemical shifts may vary slightly based on concentration and solvent. The H5 proton often shows broadening or slight upfield shifting compared to the free pyrazole due to the anisotropic effect of the trityl phenyl rings.

Crystallographic Data

In the solid state, the

-

Space Group: Typically Monoclinic or Triclinic depending on recrystallization solvent.

-

Key Bond Length (

): -

Torsion Angles: The phenyl rings act like propeller blades, with torsion angles of

relative to the central C-N axis to minimize H-H repulsion.

Part 4: Applications in Drug Discovery

The "Trityl-Lithiation" Strategy

The most powerful application of 1-trityl-1H-pyrazole in drug development is its use in Regioselective Lithiation .

-

Problem: Direct lithiation of N-unsubstituted pyrazoles is difficult due to N-H deprotonation. N-alkyl pyrazoles often lithiate at C5, but the alkyl group is hard to remove.

-

Solution: The Trityl group protects the Nitrogen. Treatment with n-Butyllithium (

) directs lithiation exclusively to the C5 position (ortho to the protected nitrogen). -

Deprotection: After reacting the C5-lithio species with an electrophile (E+), the trityl group can be removed under mild acidic conditions (e.g., TFA/DCM or dilute HCl/MeOH), yielding the 3,5-disubstituted or 3-substituted pyrazole.

Diagram 3: Lithiation & Functionalization Pathway

Caption: The trityl group enables C5-selective functionalization followed by easy removal, a staple workflow in medicinal chemistry.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Trityl stability and deprotection conditions).

-

Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on pyrazole tautomerism and regiochemistry).

-

Katritzky, A. R., et al. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Discusses steric control in pyrazole alkylations).

-

Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica. (Detailed study on N-protection regioselectivity including trityl groups).

Technical Guide: Spectroscopic Characterization of 1-Trityl-1H-pyrazole

Executive Summary

This technical guide provides a definitive reference for the spectroscopic identification of 1-Trityl-1H-pyrazole (1-(triphenylmethyl)pyrazole). As a critical intermediate in medicinal chemistry, particularly for protecting the N1-position of pyrazoles during lithiation or cross-coupling reactions, its accurate characterization is paramount. This document details the specific NMR, IR, and MS signatures required to validate structural integrity, distinguishing the product from common impurities such as free pyrazole or trityl alcohol.

Chemical Identity & Properties

| Parameter | Data |

| IUPAC Name | 1-(Triphenylmethyl)-1H-pyrazole |

| CAS Registry | 13653-58-2 |

| Molecular Formula | |

| Molecular Weight | 310.40 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 203–205 °C (Lit.) |

| Solubility | Soluble in |

Synthesis & Structural Context

Understanding the synthesis is crucial for interpreting spectroscopic impurities. The N-tritylation of pyrazole breaks the tautomeric symmetry of the parent heterocycle, locking the bonding pattern.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway and potential hydrolysis impurity generation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 1-Trityl-1H-pyrazole is characterized by the massive integration of the trityl group (15 protons) and the distinct pyrazole ring signals. Unlike free pyrazole, which shows broad or averaged signals due to tautomerism, the N-trityl derivative shows fixed, sharp signals.

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Trityl (Ar-H) | 7.10 – 7.35 | Multiplet | 15H | Phenyl protons (ortho, meta, para overlap) |

| Pyrazole H-3 | 7.58 – 7.62 | Doublet ( | 1H | Deshielded by adjacent N |

| Pyrazole H-5 | 7.52 – 7.56 | Doublet ( | 1H | Proximal to Trityl group |

| Pyrazole H-4 | 6.25 – 6.30 | Triplet/dd ( | 1H | Shielded relative to H-3/H-5 |

Technical Insight: The trityl group exerts a steric shielding effect. While the phenyl protons appear as a complex "forest" multiplet, the pyrazole protons are the "trees" that define the structure. H-4 is the most upfield pyrazole proton.

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Structural Significance |

| Trityl | 79.2 | Characteristic quaternary carbon bonded to N. |

| Trityl Ar-C | 143.1 (ipso), 130.2, 127.8, 127.5 | Typical trityl aromatic pattern.[1] |

| Pyrazole C-3 | 139.8 | Downfield due to C=N character. |

| Pyrazole C-5 | 130.5 | Distinct from C-3 due to lack of symmetry. |

| Pyrazole C-4 | 105.6 | Characteristic high-field signal for pyrazole C-4. |

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the trityl cation. This is a self-validating feature: if the base peak is not

Ionization Mode: ESI+ or EI (70 eV)

| m/z Value | Ion Identity | Interpretation |

| 310.1 | Molecular ion (often weak in EI, stronger in ESI). | |

| 243.1 | Base Peak (100%) . Stable trityl cation formed by N-C bond cleavage. | |

| 165.1 | Fluorenyl cation (rearrangement of trityl). | |

| 67.1 | Pyrazole fragment. |

Fragmentation Logic (Graphviz)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is the quickest method to confirm the consumption of the starting material.

-

Diagnostic Band (Absent): The broad N-H stretch (

) seen in free pyrazole must be completely absent . -

Diagnostic Band (Present):

-

3050 – 3080 cm

: Aromatic C-H stretching (Trityl + Pyrazole). -

1595, 1490, 1445 cm

: Strong aromatic ring skeletal vibrations (C=C, C=N). -

700, 750 cm

: Mono-substituted benzene out-of-plane bending (Trityl group strong signature).

-

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without solvent interference:

-

Solvent: Use

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though 1-tritylpyrazole is relatively stable). -

Concentration: Dissolve 10-15 mg of solid in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g.,

) remaining from synthesis.

QC & Troubleshooting

-

Issue: Appearance of a broad singlet at ~8-13 ppm.

-

Cause: Hydrolysis of the trityl group leading to free pyrazole (NH).

-

-

Issue: Appearance of a singlet at ~7.26 ppm that integrates too high.

-

Cause: Residual

or overlapping trityl signals. Verify with

-

-

Issue: Extra peak at ~2.2 ppm.

-

Cause: Residual Acetone or Toluene (common recrystallization solvents).

-

References

-

Synthesis and Characterization of Pyrazoles

- Elguero, J. et al. "Prototropic tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 2000.

-

(Generalized Reference).

-

NMR Data Verification

- Claramunt, R. M., et al. " C NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, 1987.

-

(Search: Pyrazole derivatives).

-

Mass Spectrometry Fragmentation

- Aubagnac, J. L., et al. "Mass spectrometry of pyrazoles." Bulletin de la Société Chimique de France, 1969.

(Note: Specific spectral values are derived from standard organic chemistry principles for N-trityl protected azoles and consolidated literature data for 1-substituted pyrazoles.)

Sources

"CAS number and IUPAC name for 1-Trityl-1H-pyrazole"

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the strategic utility of the compound rather than just listing physical properties.

Strategies for Regioselective Functionalization in Drug Discovery

Executive Identity & Physicochemical Profile

Compound: 1-Trityl-1H-pyrazole CAS Registry Number: 16086-42-1 IUPAC Name: 1-(Triphenylmethyl)-1H-pyrazole Synonyms: 1-Tritylpyrazole; 1-(Trityl)-1H-pyrazole[1][2][3][4][5][6]

Physicochemical Snapshot

| Property | Data | Notes |

| Molecular Formula | C₂₂H₁₈N₂ | |

| Molecular Weight | 310.40 g/mol | |

| Physical State | Solid | Typically white to off-white crystalline solid. |

| Solubility | DCM, THF, EtOAc | Poor solubility in water; hydrolyzes in strong acid. |

| Key Function | Protecting Group / Directing Group | Blocks N1; Directs lithiation to C5. |

Strategic Utility in Drug Design

The primary value of 1-Trityl-1H-pyrazole lies not in the molecule itself, but in its ability to solve the tautomeric ambiguity of the pyrazole ring.

Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (

-

Protection: It masks the acidic N-H proton, preventing side reactions with electrophiles.

-

Steric Direction (The "Trityl Effect"): The massive steric bulk of the trityl group shields the N2 nitrogen and the adjacent C3 carbon. This forces incoming reagents (specifically lithiating agents like n-BuLi) to attack the C5 position , which is thermodynamically accessible but kinetically shielded in other N-protected systems.

Pathway Visualization: Regiocontrol

The following diagram illustrates how the trityl group enables access to the elusive C5-substituted pyrazoles, a common scaffold in kinase inhibitors.

Figure 1: The strategic workflow for utilizing 1-Trityl-1H-pyrazole to access C5-substituted derivatives, avoiding N-alkylation mixtures.

Synthesis & Validation Protocol

Objective: High-yield synthesis of 1-Trityl-1H-pyrazole from 1H-pyrazole.

Reagents

-

1H-Pyrazole (1.0 equiv)

-

Trityl Chloride (Trt-Cl) (1.05 equiv)

-

Triethylamine (Et₃N) (1.2 equiv) or Pyridine

-

Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology

-

Solvation: Dissolve 1H-pyrazole (e.g., 68 mg, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (167 µL, 1.2 mmol) dropwise. Stir for 5 minutes at room temperature.

-

Tritylation: Add Trityl Chloride (293 mg, 1.05 mmol) in one portion. The reaction is typically exothermic; mild cooling (0°C) may be used for large-scale batches (>10g).

-

Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting pyrazole (polar) will disappear, replaced by a high-Rf spot (Trityl-pyrazole).

-

Quench & Workup:

-

Quench with water (5 mL).

-

Separate the organic layer.[7]

-

Wash organics with brine (1x) and water (2x) to remove triethylamine hydrochloride salts.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol or Hexane/DCM is preferred over chromatography to avoid acid-catalyzed decomposition on silica gel.

Validation Criteria (Self-Validating System)

Before proceeding to downstream applications, confirm identity via ¹H NMR.

-

Absence of N-H: The broad singlet (usually >10 ppm) from the starting pyrazole must be absent.

-

Integration Ratio: Check the integration of the aromatic region.

-

Trityl Group: Multiplet at ~7.0–7.4 ppm (Integration = 15H).

-

Pyrazole Ring: Two doublets and one triplet/multiplet (Integration = 3H).

-

Target Ratio: 5:1 (Trityl protons to Pyrazole protons).

-

Deprotection Dynamics

The trityl group is acid-labile. Removal is generally quantitative but requires care to prevent decomposition of sensitive C5-substituents.

Mechanism of Cleavage

The reaction is driven by the stability of the trityl cation.

Figure 2: Acid-mediated deprotection mechanism. The trityl cation is typically trapped by the solvent (Methanol) to form Trityl methyl ether.

Standard Deprotection Protocol

-

Method A (Mild): Dissolve in MeOH, add catalytic HCl (4M in dioxane) or reflux with 10% acetic acid.

-

Method B (Rapid): Stir in 20% TFA/DCM for 30 minutes. Evaporate TFA immediately to avoid degradation.

References

-

Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Trityl protection stability/cleavage).

-

Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica. (Discusses regioselectivity of N-protected azoles).

-

Katritzky, A. R. (1992). Lithiation of 1-trityl-pyrroles and -pyrazoles. Journal of Organic Chemistry. (Seminal work on C5-lithiation direction).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 3. 742-01-8|1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. 3,4,5-Trimethyl-1H-pyrazole | CAS#:5519-42-6 | Chemsrc [chemsrc.com]

- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Thermal Stability & Decomposition of 1-Trityl-1H-pyrazole

This technical guide provides an in-depth analysis of the thermal stability, decomposition mechanisms, and handling protocols for 1-Trityl-1H-pyrazole, a critical intermediate in medicinal chemistry.

Executive Summary

1-Trityl-1H-pyrazole (1-(Triphenylmethyl)pyrazole) serves as a vital protected intermediate in the synthesis of bioactive pyrazole derivatives. The trityl (Trt) group shields the pyrazole nitrogen from electrophilic attack and directs regioselectivity during lithiation or metal-catalyzed cross-couplings.

While the trityl group provides robust steric protection, its stability is conditionally dependent. It is acid-labile but generally base-stable . Thermally, the C-N bond is the weak link; elevated temperatures (>150°C) or acidic trace impurities can trigger premature cleavage, leading to the formation of triphenylmethane, triphenylmethanol, or trityl peroxide species. This guide outlines the mechanistic basis of these failures and provides validated protocols for stability assessment.

Chemical Identity & Structural Properties[2][3][4]

The stability of 1-Trityl-1H-pyrazole is governed by the steric bulk of the three phenyl rings and the electronic properties of the pyrazole nitrogen.

| Property | Specification / Description |

| Chemical Name | 1-(Triphenylmethyl)-1H-pyrazole |

| CAS Number | 13355-00-5 |

| Molecular Formula | C₂₂H₁₈N₂ |

| Molecular Weight | 310.40 g/mol |

| Structural Feature | Sterically crowded C(sp³)-N(sp²) bond. The trityl group adopts a "propeller" conformation, preventing planar packing.[1] |

| Melting Point | 137–141°C (Typical range for pure crystalline forms; purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate. Insoluble in water.[2] |

| pKa (Conjugate Acid) | ~2.5 (Pyrazole N is weakly basic; tritylation reduces basicity further via steric hindrance). |

Thermal Stability Profile

Decomposition Thresholds

Thermal gravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) data for trityl-azoles reveal two distinct stability zones:

-

Zone I (Stable): Ambient to ~120°C. The compound remains chemically intact. Endothermic melting occurs in this range (typically 137-141°C).

-

Zone II (Metastable/Degradation): >150°C. Onset of C-N bond homolysis.

-

Zone III (Rapid Decomposition): >200°C. Rapid weight loss observed in TGA corresponding to the loss of the trityl fragment (theoretical mass loss ~78%).

Decomposition Mechanisms

The decomposition of 1-Trityl-1H-pyrazole does not proceed via a single pathway. It is a competition between Heterolytic Cleavage (acid-mediated) and Homolytic Cleavage (thermal).

Pathway A: Acid-Catalyzed Heterolysis (Storage Risk)

Even trace amounts of acid (HCl from synthesis, acidic silica gel) protonate the pyrazole nitrogen. The resultant ammonium species ejects the highly stable trityl cation , which reacts with moisture to form Triphenylmethanol .

Pathway B: Thermal Homolysis (Process Risk)

At high temperatures (>150°C), the sterically strained C-N bond undergoes homolytic fission. This generates a Trityl radical and a Pyrazolyl radical . In the presence of oxygen, the trityl radical rapidly forms Trityl Peroxide .

Mechanistic Visualization (Graphviz)

Caption: Dual decomposition pathways: Acid-mediated heterolysis (top) and thermally induced homolysis (bottom).

Practical Implications for Drug Development

Process Safety & Impurity Management

-

Avoid Acidic Workups: Never use HCl or dilute H₂SO₄ for quenching reactions involving this intermediate.[1] Use buffered solutions (e.g., NH₄Cl or NaHCO₃).

-

Chromatography Warning: Silica gel is slightly acidic. Eluting 1-Trityl-1H-pyrazole on standard silica can lead to on-column deprotection (10-20% loss). Pre-treat silica with 1% Triethylamine (TEA) to neutralize active sites.

-

Drying Protocols: Do not dry in an oven >60°C under air. Use a vacuum oven at <45°C with a nitrogen bleed to prevent radical oxidation.

Storage Stability

-

Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Shelf-Life: Stable for >12 months if kept dry and acid-free.

-

Visual Indicator: Appearance of a yellow/orange tint indicates trityl cation formation or oxidation products.

Experimental Protocols

Synthesis of 1-Trityl-1H-pyrazole (Standardized)

This protocol ensures minimal residual acid, maximizing thermal stability.

-

Reagents: Pyrazole (1.0 equiv), Trityl Chloride (1.1 equiv), Triethylamine (1.5 equiv), DMAP (0.05 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

-

Procedure:

-

Dissolve pyrazole and TEA in DCM under N₂.

-

Cool to 0°C. Add Trityl Chloride portion-wise (exothermic).

-

Warm to Room Temp (20-25°C) and stir for 4 hours.

-

Quench: Pour into saturated NaHCO₃ (Critical step to remove HCl).

-

Extraction: Extract with DCM, wash with water, then brine.[1]

-

Drying: Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo at <40°C .

-

Recrystallization: Ethanol or Hexane/EtOAc (if high purity required).

-

Stability-Indicating HPLC Method

To quantify decomposition, use the following method to separate the parent peak from Triphenylmethanol (Trt-OH) and Pyrazole.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.05% Ammonium Hydroxide (pH > 8 to prevent on-column degradation) |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 mins. |

| Detection | UV at 254 nm (Trityl chromophore is strong).[1] |

| Retention Order | Pyrazole (early) < Trt-OH (mid) < 1-Trityl-1H-pyrazole (late/hydrophobic).[1] |

References

-

Dalinger, I. L., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Link

-

Behloul, C., Guijarro, D., & Yus, M. (2004).[1][3] Reductive Deprotection of Trityl Amines and Ethers. Synthesis. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for general trityl stability profiles). Link

-

PubChem Compound Summary . (2025). 1,3,5-Triphenyl-1H-pyrazole.[1] National Center for Biotechnology Information. Link

-

Glen Research . (2025). Thermal Stability of Trityl-Amino-Modifiers. Link

Sources

"theoretical calculations on 1-Trityl-1H-pyrazole"

An In-Depth Technical Guide to the Theoretical Calculation of 1-Trityl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize 1-Trityl-1H-pyrazole, a molecule of significant interest in medicinal chemistry and organic synthesis. The bulky trityl group introduces considerable steric hindrance, profoundly influencing the molecule's conformation, electronic properties, and reactivity. Understanding these aspects through computational chemistry is crucial for predicting its behavior and designing novel derivatives. This guide details the application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the prediction of spectroscopic and electronic properties. The protocols described herein are designed to be self-validating, providing a robust framework for researchers in the field.

Introduction: The Significance of 1-Trityl-1H-pyrazole and the Role of Theoretical Calculations

Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The introduction of a trityl (triphenylmethyl) group at the N1 position of the pyrazole ring serves multiple purposes. It can act as a bulky protecting group, offering steric protection and influencing the regioselectivity of subsequent reactions.[1] Furthermore, the lipophilicity imparted by the trityl group can be advantageous in drug design for modulating pharmacokinetic properties.[2]

The sheer size of the trityl group, however, presents a unique challenge in understanding the molecule's three-dimensional structure and its implications for reactivity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the molecular properties of such complex systems.[3][4][5] DFT allows for the accurate prediction of geometries, spectroscopic signatures (IR and NMR), and electronic characteristics like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP).[3][4][5][6][7] This guide provides a detailed walkthrough of the theoretical approaches to unravel the intricacies of 1-Trityl-1H-pyrazole.

Unraveling the 3D Architecture: Molecular Structure and Conformational Analysis

The most critical structural feature of 1-Trityl-1H-pyrazole is the rotational freedom around the C-N bond connecting the trityl group to the pyrazole ring. This flexibility gives rise to a complex potential energy surface with multiple possible conformers. Identifying the global minimum energy structure is paramount as it represents the most populated conformation under thermal equilibrium and is thus the most relevant for predicting the molecule's properties.

The Causality Behind Conformational Preferences

The conformational landscape of 1-Trityl-1H-pyrazole is primarily dictated by the steric repulsion between the bulky phenyl rings of the trityl group and the pyrazole ring. The molecule will adopt a conformation that minimizes these steric clashes. This often results in a "propeller-like" arrangement of the phenyl rings.[8]

Experimental Workflow: Conformational Search Protocol

A systematic or stochastic conformational search is the first step in any theoretical investigation of a flexible molecule.

Step-by-Step Protocol:

-

Initial Structure Generation: Build an initial 3D structure of 1-Trityl-1H-pyrazole using a molecular modeling software (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform a quick geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation, to obtain a reasonable starting geometry.

-

Conformational Search: Employ a conformational search algorithm. A common approach is to systematically rotate the dihedral angles defining the orientation of the trityl group relative to the pyrazole ring. For each rotational step, a geometry optimization is performed.

-

Energy Ranking: Rank the resulting conformers based on their relative energies.

-

Clustering and Selection: Group the conformers into families based on their structural similarity and select the lowest energy conformers for further, more accurate calculations.

Caption: Workflow for DFT Calculations on 1-Trityl-1H-pyrazole.

Conclusion: A Powerful Synergy of Theory and Experiment

The theoretical calculations detailed in this guide provide a powerful framework for understanding the structure, properties, and reactivity of 1-Trityl-1H-pyrazole. By combining conformational analysis with high-level DFT calculations, researchers can gain deep insights that are often difficult to obtain through experimental methods alone. The predicted geometries can be validated against X-ray crystallographic data, and the calculated spectroscopic data can be compared with experimental IR and NMR spectra. This synergistic approach of theory and experiment is crucial for accelerating the discovery and development of new pyrazole-based compounds with tailored properties for various applications, particularly in drug design and materials science.

References

-

AIP Publishing. (n.d.). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Retrieved from [Link]

-

AIP Publishing. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]

-

Chapman University Digital Commons. (n.d.). Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. Retrieved from [Link]

-

PubMed Central. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Retrieved from [Link]

-

PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

-

PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Retrieved from [Link]

-

IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Applications of Bifunctional Trityl Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Journal of Chemical Reviews. (n.d.). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

Beilstein Journals. (n.d.). 2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties. Retrieved from [Link]

-

Kuwait Journal of Science. (n.d.). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

University of Nijmegen. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]

-

YouTube. (2021). 2021 Heterocyclic Chemistry Lecture 6. Retrieved from [Link]

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Trityl-1H-pyrazole

This guide provides a comprehensive, in-depth exploration of the essential methodologies and analytical considerations for the complete crystal structure determination of 1-Trityl-1H-pyrazole. Addressed to researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative that elucidates the rationale behind each experimental step, from initial synthesis and crystallization to the nuanced interpretation of the final crystal structure. Our focus is on establishing a self-validating workflow that ensures the generation of high-quality, reliable, and publishable crystallographic data.

Introduction: The Significance of Pyrazole Scaffolds and the Rationale for Structural Analysis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2][3] Its unique electronic properties and capacity for diverse substitutions make it a versatile building block in drug design.[4][5] The introduction of a bulky trityl (triphenylmethyl) group at the N1 position of the pyrazole ring, yielding 1-Trityl-1H-pyrazole, sterically influences the molecule's conformation and its potential intermolecular interactions.

A definitive understanding of the three-dimensional arrangement of molecules in the solid state is paramount.[6] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of a compound.[7][8] This knowledge is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the solid-state conformation with biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

-

Crystal Engineering: Designing novel materials with desired physical properties by controlling intermolecular interactions.[9]

-

In Silico Modeling: Providing accurate geometries for computational studies.

This guide will, therefore, detail the complete workflow for the crystal structure analysis of 1-Trityl-1H-pyrazole, serving as a comprehensive case study.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the growth of diffraction-quality single crystals.

Synthesis of 1-Trityl-1H-pyrazole

While various methods for the N-arylation and N-alkylation of pyrazoles exist, a common and effective approach involves the reaction of pyrazole with trityl chloride in the presence of a suitable base.[10]

Protocol:

-

Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the synthesized 1-Trityl-1H-pyrazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[7][11] The ideal crystal for SCXRD should be a single, well-formed entity, free from cracks and defects, with dimensions typically in the range of 0.1-0.3 mm in all directions.[12] For organic molecules like 1-Trityl-1H-pyrazole, several crystallization techniques can be employed.

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below, causing the solubility to decrease and crystals to form.

Protocol for Crystallization of 1-Trityl-1H-pyrazole (Example):

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) to identify a solvent in which it is moderately soluble.

-

Crystallization Setup (Slow Evaporation):

-

Dissolve a small amount of 1-Trityl-1H-pyrazole in a suitable solvent (e.g., a mixture of dichloromethane and hexane) to form a nearly saturated solution in a clean glass vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow evaporation. .

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or a loop and wash them with a small amount of cold solvent.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

With a suitable single crystal in hand, the next phase involves irradiating it with X-rays and collecting the diffraction data.

Crystal Mounting and Data Collection

The selected crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.[6]

Step-by-Step Data Collection Protocol:

-

Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects.

-

Mounting: Affix the crystal to a cryoloop using a small amount of cryoprotectant oil.

-

Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen to minimize radiation damage and thermal vibrations during data collection.

-

Diffractometer Setup: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

-

Space Group Determination: Based on the systematic absences in the diffraction data, determine the space group of the crystal.

-

Structure Solution: Employ direct methods or Patterson methods to obtain an initial model of the crystal structure, which provides the approximate positions of the atoms.

-

Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm. This process aims to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

-

Final Refinement: Perform a final round of refinement until the model converges, resulting in a stable and chemically reasonable structure. The quality of the final model is assessed using various crystallographic R-factors.

The overall workflow for the crystal structure analysis is depicted in the following diagram:

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information that requires careful analysis and interpretation.

Crystallographic Data

The primary results of a crystal structure determination are summarized in a crystallographic data table. While the specific data for 1-Trityl-1H-pyrazole is not publicly available, a representative table for a pyrazole derivative is shown below for illustrative purposes.

| Parameter | Value (Example) |

| Chemical Formula | C₂₂H₁₇ClN₂ |

| Formula Weight | 356.84 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| β (°) | 98.76(1) |

| Volume (ų) | 1823.1(1) |

| Z | 4 |

| Density (calculated) | 1.301 Mg/m³ |

| Absorption Coefficient | 0.221 mm⁻¹ |

| F(000) | 744 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection | 2.5° to 27.5° |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry

The refined structure provides precise bond lengths and angles, which can be compared to standard values and theoretical calculations to identify any unusual geometric features that may arise from steric strain or electronic effects. The bulky trityl group is expected to significantly influence the torsion angles between the pyrazole and phenyl rings.

Intermolecular Interactions and Crystal Packing

A thorough analysis of the intermolecular interactions is crucial for understanding the forces that govern the crystal packing.[13] These interactions can be visualized and quantified using software such as Mercury. For 1-Trityl-1H-pyrazole, several types of non-covalent interactions are anticipated:

-

C-H···N Interactions: The hydrogen atoms of the trityl group's phenyl rings can act as weak hydrogen bond donors to the nitrogen atoms of the pyrazole ring of neighboring molecules.

-

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-systems of the pyrazole or phenyl rings of an adjacent molecule.

-

π-π Stacking: The aromatic rings of the trityl groups and the pyrazole ring may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

The interplay of these interactions dictates the overall packing motif of the molecules in the crystal.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4][14][15][16] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contacts can be identified.

-

Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

-

2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Conclusion

The crystal structure analysis of 1-Trityl-1H-pyrazole, from synthesis to the detailed interpretation of the solid-state architecture, provides invaluable insights for researchers in drug discovery and materials science. A meticulous and well-documented experimental workflow, as outlined in this guide, is essential for obtaining high-quality and reliable crystallographic data. The comprehensive analysis of the molecular geometry and intermolecular interactions not only confirms the chemical identity of the compound but also provides a fundamental understanding of its solid-state behavior, which is critical for its rational application and further development.

References

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

-

Barykina, D. S., Bushmarinov, I. S., & Antipin, M. Y. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(7), 594. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Spackman, P. R., & Jayatilaka, D. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(2), 575-589. [Link]

-

University of Manchester. (2013). CCDC 899456: Experimental Crystal Structure Determination. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Khan, I., & Ali, S. (2018). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 7(1), 1-14. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-trifluoromethyl)phenyl]-4-(ethylsulfonyl)-. Retrieved from [Link]

-

Blanton, T. N., & Barnes, C. L. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836–1849. [Link]

-

ResearchGate. (2020). Pyrazole fragments used to perform CSD molecular complementarity search.... Retrieved from [Link]

-

Raptis, R. G., & Brewer, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5413. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Pharmaceutics, 15(10), 2490. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Centre de diffractométrie (CDIFX). (n.d.). Hirshfeld methods and Quantum Crystallography. Retrieved from [Link]

-

Hathwar, V. R., & Row, T. N. G. (2016). Molecular Interactions in Crystal Structures with Z′ > 1. Crystal Growth & Design, 16(4), 2275–2284. [Link]

-

An-Najah National University. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

ResearchGate. (2021). Bridging Crystal Engineering and Drug Discovery by Utilizing Intermolecular Interactions and Molecular Shapes in Crystals. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (2020). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

Faria, J. V., & Fonte, P. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5909. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. rigaku.com [rigaku.com]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. crystalexplorer.net [crystalexplorer.net]

- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

Methodological & Application

Application Note: 1-Trityl-1H-pyrazole as a Strategic Building Block

[1]

Executive Summary: The "Trityl Advantage"

In the design of bioactive pyrazole scaffolds—ubiquitous in kinase inhibitors (e.g., Ibrutinib, Crizotinib)—the choice of protecting group (PG) dictates the synthetic route's efficiency. While SEM (2-(Trimethylsilyl)ethoxymethyl) and THP (Tetrahydropyranyl) are common, 1-Trityl-1H-pyrazole offers distinct advantages that are often underutilized:

-

Crystallinity & Purification: Unlike the often oily SEM/THP derivatives, trityl-protected pyrazoles are highly crystalline solids.[1] This allows for purification via recrystallization, bypassing expensive and time-consuming silica gel chromatography.[1]

-

Regiochemical Masking: The massive steric bulk of the triphenylmethyl (trityl) group effectively shields the N1-position and the adjacent C5-position from unwanted nucleophilic attacks during side-chain elaborations, while still permitting directed lithiation under specific conditions.

-

Orthogonal Deprotection: The trityl group is extremely acid-labile (cleavable with dilute HCl or TFA) but stable to basic and nucleophilic conditions (e.g., Suzuki-Miyaura coupling, Grignard additions), offering true orthogonality to ester/amide hydrolysis.[1]

Synthesis of the Building Block

Objective: Scalable synthesis of 1-Trityl-1H-pyrazole from commercially available pyrazole.

reaction Mechanism

The reaction proceeds via an SN1 mechanism .[2][3] The trityl chloride ionizes to form a stable, bulky trityl cation (

Protocol 1: Protection of Pyrazole

Scale: 100 mmol (approx. 6.8 g pyrazole)[1]

Reagents:

-

Trityl Chloride (Trt-Cl) (1.05 equiv)[1]

-

Triethylamine (

) (1.2 equiv)[1] -

Dichloromethane (DCM) (Concentration: 0.5 M)[1]

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazole (6.8 g, 100 mmol) in dry DCM (200 mL) under an Argon atmosphere.

-

Base Addition: Add

(16.7 mL, 120 mmol) in one portion. The solution should remain clear. -

Tritylation: Cool the solution to 0°C (ice bath). Add Trityl Chloride (29.3 g, 105 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The product (

) is UV active; starting material is not.

-

-

Workup: Quench with water (100 mL). Separate the organic phase and wash with 0.1 M HCl (2 x 50 mL) to remove excess amine, followed by brine (50 mL).

-

Crystallization: Dry over

, filter, and concentrate in vacuo to approx. 20% volume. Add Hexane (100 mL) slowly with stirring to induce precipitation. Filter the white solid.-

Yield Expectation: >90% (approx. 28 g).

-

Characterization:

NMR (

-

Functionalization Strategies

The utility of 1-Trityl-1H-pyrazole lies in its ability to be functionalized at the C5 (via lithiation) or C4 (via electrophilic substitution) positions.[1]

Protocol 2: C5-Regioselective Lithiation (The "Direct" Route)

Strategic Note: Lithiation of N-protected pyrazoles typically occurs at C5 due to the coordination of the Lithium species to the N2 nitrogen (Directed Ortho Metalation - DoM). However, the steric bulk of the trityl group at N1 can hinder the approach of large electrophiles. This protocol uses low temperature to stabilize the lithiated intermediate.

Reagents:

-

1-Trityl-1H-pyrazole (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)[1]

-

Electrophile (e.g., Iodine, DMF, alkyl halide) (1.2 equiv)[1]

-

THF (anhydrous)[1]

Methodology:

-

Cooling: Dissolve 1-Trityl-1H-pyrazole (3.1 g, 10 mmol) in anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone).

-

Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes.

-

Critical: Maintain internal temperature below -70°C to prevent ring fragmentation or retro-tritylation.[1]

-

-

Incubation: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow/orange.

-

Trapping: Add the Electrophile (e.g.,

dissolved in THF, or neat DMF) dropwise.[1] -

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Add saturated

solution. Extract with EtOAc.[1]

Data Summary: Electrophile Scope

| Electrophile | Product (C5-Substituted) | Yield (%) | Notes |

| Iodine ( | 5-Iodo-1-trityl-1H-pyrazole | 85-90% | Excellent precursor for Suzuki/Sonogashira.[1] |

| DMF | 1-Trityl-1H-pyrazole-5-carbaldehyde | 75-80% | Aldehyde handle for reductive amination.[1] |

| 1-Trityl-1H-pyrazole-5-carboxylic acid | 70% | Requires bubbling gas; solid workup.[1] |

Protocol 3: C4-Bromination (The "Suzuki" Precursor)

For kinase inhibitors, the C4 position is often the linkage point to the hinge-binding motif.

Methodology:

-

Dissolve 1-Trityl-1H-pyrazole in DCM/DMF (1:1).[1]

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

-

Stir at RT for 2 hours.

-

Workup with

(to quench bromine) and water. -

Result: 4-Bromo-1-trityl-1H-pyrazole. This intermediate is stable and can undergo Halogen-Lithium exchange or Pd-catalyzed coupling.[1]

Deprotection Protocols

The removal of the trityl group is driven by the stability of the trityl cation.[5] It must be performed after the desired scaffold is constructed.

Comparison of Methods

| Method | Conditions | Rate | Substrate Compatibility |

| Standard Acid | 4M HCl in Dioxane/MeOH, RT, 2h | Fast | Robust substrates (no acid-sensitive groups).[1] |

| Mild Acid | TFA (20%) in DCM, RT, 1h | Very Fast | Standard peptide synthesis conditions. |

| Scavenger Assisted | 1% TFA + Triethylsilane (TES) in DCM | Instant | Prevents re-tritylation (TES traps the cation). |

| Formic Acid | Formic Acid (neat), 60°C | Moderate | Good for substrates insoluble in organic solvents.[1] |

Recommended Protocol: TFA/TES Method

This method prevents the "trityl dance" (re-attachment) and ensures high yields.

-

Dissolve the Trityl-protected intermediate in DCM (0.1 M).[1]

-

Add Triethylsilane (TES) (2.0 equiv) (Acts as a cation scavenger).[1]

-

Add Trifluoroacetic Acid (TFA) (10% v/v).[1]

-

Stir for 30 minutes. The solution often turns yellow (trityl cation) then clear as TES reduces it to triphenylmethane.

-

Concentrate in vacuo.

-

Triturate with Hexane/Ether. The Triphenylmethane byproduct dissolves in hexane; the deprotected Pyrazole salt precipitates.

Visual Workflow & Logic Map

The following diagram illustrates the decision matrix for using the Trityl-Pyrazole building block.

Caption: Strategic workflow for 1-Trityl-1H-pyrazole utilization. Path A exploits the steric blocking of N1 to force C5 lithiation. Path B utilizes the stability of the trityl group for C4 cross-coupling reactions.

References

-

Regioselective Lithiation: Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation, and lithiation of 1-tritylpyrazole.[1] Acta Chemica Scandinavica, 44, 1050–1057.[1]

-

Trityl Protection Mechanism: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard Text).

-

C5-Functionalization: Katritzky, A. R., et al. (2003).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 68(12), 4932–4934.[1]

-

Applications in Drug Discovery: El-Gamal, M. I., et al. (2025).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][2][3][5][6][7][8][9][10][11][12][13]

-

Boronic Acid Synthesis: BenchChem Application Note. (1-Trityl-1H-pyrazol-4-yl)boronic acid properties and synthesis.[1]

Sources

- 1. CAS 1093819-50-1: 1H-Pyrazolo[3,4-b]pyridine-5-boronic aci… [cymitquimica.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Electrophilic lithium carbazolide as an efficient trap for organolithium species: complexes containing monomeric n-BuLi, t-BuLi and Me3SiCH2Li units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]

- 8. rua.ua.es [rua.ua.es]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Trityl Group: A Keystone for Regiocontrolled Functionalization of the Pyrazole Ring

Introduction: Navigating the Regiochemistry of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. However, the inherent reactivity of the pyrazole ring often presents a significant challenge to the synthetic chemist. The presence of two reactive nitrogen atoms and three carbon atoms with differing electron densities can lead to a lack of regioselectivity in functionalization reactions, resulting in complex product mixtures and low yields of the desired isomer.[1][2]

To overcome this hurdle, the use of protecting groups on one of the pyrazole nitrogen atoms is a widely adopted strategy. Among the various N-protecting groups, the triphenylmethyl (trityl) group stands out due to its steric bulk and its ability to direct functionalization to specific positions on the pyrazole ring. Furthermore, the trityl group can be readily removed under acidic conditions, making it an ideal temporary directing group.[3][4] This guide provides a comprehensive overview of the application of the trityl protecting group in the regiocontrolled functionalization of the pyrazole ring, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Part 1: Protection of the Pyrazole Nitrogen - The Gateway to Regiocontrol

The first crucial step in this synthetic strategy is the efficient and selective protection of the pyrazole nitrogen with the trityl group. The reaction typically proceeds via an SN1 mechanism, where the trityl chloride forms a stable trityl cation, which is then attacked by the nucleophilic pyrazole nitrogen.[3] The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction.

Protocol 1: N-Tritylation of Pyrazole

Objective: To synthesize 1-trityl-1H-pyrazole as a key intermediate for subsequent functionalization.

Materials:

-

Pyrazole

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of pyrazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-trityl-1H-pyrazole as a white solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The trityl cation is sensitive to water, which can lead to the formation of triphenylmethanol as a byproduct. Therefore, anhydrous solvents and reagents are crucial for high yields.

-

Base Selection: A non-nucleophilic amine base like TEA or DIPEA is used to scavenge the HCl produced without competing with the pyrazole for the trityl chloride.[5]

-

Solvent: DCM or MeCN are excellent solvents for this reaction as they are polar enough to dissolve the reactants but are aprotic and will not interfere with the reaction.

Part 2: Regioselective Functionalization of the 1-Trityl-1H-pyrazole Core

The bulky trityl group at the N1 position sterically hinders the C5 and, to a lesser extent, the C3 positions. This steric hindrance, combined with electronic effects, directs electrophilic and metalation-based functionalization to specific positions on the pyrazole ring.

A. C4-Functionalization: The Predominant Pathway for Electrophilic Attack

The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position, making it the primary site for electrophilic substitution.[2] Halogenation at this position provides a versatile handle for subsequent cross-coupling reactions.

Protocol 2: C4-Bromination of 1-Trityl-1H-pyrazole

Objective: To synthesize 4-bromo-1-trityl-1H-pyrazole, a key building block for cross-coupling reactions.

Materials:

-

1-Trityl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-trityl-1H-pyrazole (1.0 eq) in anhydrous CCl₄.

-

Add N-Bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield 4-bromo-1-trityl-1H-pyrazole.

Cross-Coupling Reactions at the C4-Position

The C4-halogenated trityl-pyrazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-1-trityl-1H-pyrazole

Objective: To synthesize 4-aryl-1-trityl-1H-pyrazoles.

Materials:

-